![molecular formula C6H5N3O B1445918 [1,2,4]Triazolo[1,5-a]pyridin-5-ol CAS No. 1824144-99-1](/img/structure/B1445918.png)

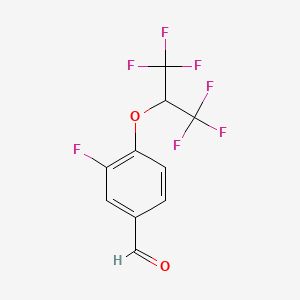

[1,2,4]Triazolo[1,5-a]pyridin-5-ol

Overview

Description

“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a chemical compound with the CAS Number: 1824144-99-1 . It has a molecular weight of 135.13 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “[1,2,4]Triazolo[1,5-a]pyridin-5-ol”, has been classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” can be represented by the InChI code: 1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-2,4H,3H2 .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a powder that is stored at room temperature .Scientific Research Applications

Cardiovascular Applications

[1,2,4]Triazolo[1,5-a]pyridin-5-ol and its derivatives have been studied for their cardiovascular effects. Notably, derivatives such as 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been explored as inhibitors of cyclic AMP phosphodiesterase, showing potential as cardiovascular agents. These compounds have demonstrated significant increases in cardiac output in animal models, indicating their potential for clinical evaluation as cardiovascular drugs (Nevinson et al., 1982).

Anti-Inflammatory and Analgesic Properties

Derivatives of [1,2,4]Triazolo[1,5-a]pyridin-5-ol have been synthesized with potential anti-inflammatory properties. For instance, 5-amino-6,8-dicyano-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate compounds have shown considerable anti-inflammatory activities, with some demonstrating significant inhibition of PGE2, a pro-inflammatory enzyme. These findings highlight their potential as new anti-inflammatory agents (Girgis & Barsoum, 2009).

Antidepressant Activities

The compound class has also been investigated for antidepressant properties. Studies on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown that certain compounds exhibit significant antidepressant activity, as evidenced by behavioral tests in animal models. These findings are supported by molecular docking studies, suggesting interactions with the 5-HT1A receptor, a known target in the treatment of depression (Wang et al., 2019).

Anticonvulsant Activities

There has been research into the anticonvulsant properties of [1,2,4]Triazolo[1,5-a]pyridin-5-ol derivatives. Novel derivatives like 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been synthesized and evaluated for their efficacy in in vivo anticonvulsant models. Certain derivatives have shown promising results, indicating their potential use in treating seizure disorders (Wang et al., 2015).

Safety and Hazards

The safety information for “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-5-ol are diverse and include RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which are involved in cytokine receptor-mediated intracellular signal transduction .

Mode of Action

[1,2,4]Triazolo[1,5-a]pyridin-5-ol interacts with its targets by acting as an inhibitor . It binds to these proteins and prevents them from performing their normal function, thereby modulating the biological processes they are involved in .

Biochemical Pathways

The inhibition of these targets by [1,2,4]Triazolo[1,5-a]pyridin-5-ol affects several biochemical pathways. For instance, the inhibition of RORγt can modulate the differentiation of Th17 cells, potentially impacting the development of autoimmune diseases . The inhibition of PHD-1 can affect the regulation of HIF, thereby influencing cellular responses to hypoxia . The inhibition of JAK1 and JAK2 can disrupt cytokine receptor-mediated signal transduction, affecting various cellular functions .

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridin-5-ol’s action are dependent on the specific target and biological process being modulated. For instance, the inhibition of RORγt could potentially lead to a decrease in Th17 cell differentiation, which could have implications for autoimmune diseases . Similarly, the inhibition of PHD-1 could affect cellular responses to hypoxia .

properties

IUPAC Name |

3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZDBLJUNZKOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C(=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridin-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)

![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)